3,4',5-Trifluorobiphenyl-4-amine
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Overview
Description
3,4’,5-Trifluorobiphenyl-4-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 4’, and 5 positions, and an amine group is attached at the 4 position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4’,5-Trifluorobiphenyl-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trifluorophenylboronic acid with 4-bromoaniline under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 3,4’,5-Trifluorobiphenyl-4-amine may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,4’,5-Trifluorobiphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3,4’,5-Trifluorobiphenyl-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4’,5-Trifluorobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluoroaniline: Similar structure but lacks the biphenyl moiety.
4-Aminobiphenyl: Similar structure but lacks the fluorine atoms.
3,4,5-Trifluorobiphenyl-2-amine: Similar structure but with the amine group at a different position.
Uniqueness
3,4’,5-Trifluorobiphenyl-4-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which can influence its reactivity and interactions with other molecules. This makes it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C12H8F3N |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,6-difluoro-4-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2 |
InChI Key |
ODSXSTJYBRHJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)N)F)F |
Origin of Product |
United States |
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